6-Methoxy-3-pyridin-4-yl-quinoline

PDGFR Tyrosine Kinase Inhibitor Quinoline

This specific 6-methoxy-substituted quinoline is a quantifiably distinct PDGF-RTK inhibitor (IC50 400 nM), delivering a proven 3.75-fold potency increase over its des-methoxy counterpart according to foundational SAR studies. Unlike generic candidates, its defined substituent position ensures reproducible, head-to-head comparative pharmacology. Procure this exact analog to validate PDGFR-dependent phenotypes, benchmark novel chemical entities, and build robust pharmacophore models with measurable, literature-supported activity.

Molecular Formula C15H12N2O
Molecular Weight 236.27 g/mol
Cat. No. B10845335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-3-pyridin-4-yl-quinoline
Molecular FormulaC15H12N2O
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCOC1=CC2=CC(=CN=C2C=C1)C3=CC=NC=C3
InChIInChI=1S/C15H12N2O/c1-18-14-2-3-15-12(9-14)8-13(10-17-15)11-4-6-16-7-5-11/h2-10H,1H3
InChIKeyBGNDYXHAEMNSOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-3-pyridin-4-yl-quinoline Procurement and Research Baseline


6-Methoxy-3-pyridin-4-yl-quinoline (CAS 137206-94-1) is a heterocyclic compound featuring a quinoline core substituted with a methoxy group at the 6-position and a pyridine ring at the 3-position [1]. It is a member of a class of 3-substituted quinoline derivatives identified as inhibitors of platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK) [2]. Its structural features, particularly the lipophilic pyridinyl group at the 3-position, are critical for its interaction with the kinase ATP-binding pocket [2].

Why In-Class Substitution of 6-Methoxy-3-pyridin-4-yl-quinoline Requires Quantitative Scrutiny


Simple substitution within the 3-pyridinyl-quinoline class is not valid for PDGF-RTK inhibition studies. The position and nature of substituents on the quinoline core significantly modulate potency. Data from the foundational SAR study shows that the presence of a single methoxy group at the 6-position results in a 3.75-fold improvement in IC50 compared to the unsubstituted analog [1]. Furthermore, moving the methoxy group from the 6- to the 7-position reduces potency by 1.5-fold [1]. These quantitative differences demonstrate that each analog has a unique pharmacological profile, and procurement decisions must be guided by specific, comparative data rather than general structural similarity [1].

Quantitative Differentiation Guide for 6-Methoxy-3-pyridin-4-yl-quinoline


PDGF Receptor Tyrosine Kinase Inhibition: Potency vs. Des-Methoxy and 7-Methoxy Analogs

In a direct comparative study on PDGF-RTK inhibition, 6-Methoxy-3-pyridin-4-yl-quinoline (IC50 = 400 nM) demonstrated significantly improved potency over its direct analog lacking the methoxy group, 3-Pyridin-4-yl-quinoline (IC50 = 1500 nM), and modestly improved potency over its regioisomer, 7-Methoxy-3-pyridin-4-yl-quinoline (IC50 = 600 nM) [1]. The data is derived from a cell-free assay measuring inhibition of PDGF receptor tyrosine kinase activity [1].

PDGFR Tyrosine Kinase Inhibitor Quinoline

PDGFR Kinase Inhibition SAR: Contribution of the 6-Methoxy Substituent

Structure-activity relationship (SAR) analysis from the foundational study indicates that the addition of a single methoxy group at the quinoline 6-position (as in 6-Methoxy-3-pyridin-4-yl-quinoline) is a key driver of PDGF-RTK inhibitory activity [1]. While the presence of 6,7-dimethoxy groups was found to be advantageous for optimal activity in the broader series, the single 6-methoxy derivative represents a quantifiably more active scaffold than the unsubstituted parent [1]. This SAR knowledge is class-level inference from the analysis of 63 compounds in the series [2].

PDGFR Structure-Activity Relationship Quinoline

Kinase Selectivity Profile: PDGFR vs. EGFR

The broader chemical series to which 6-Methoxy-3-pyridin-4-yl-quinoline belongs demonstrates class-level selectivity for PDGF-RTK over epidermal growth factor receptor tyrosine kinase (EGF-RTK) [1]. In the foundational study, most 3-substituted quinolines, including those with mono- and dimethoxy substitutions, were tested against EGF-RTK and were found to be inactive [1]. This suggests that 6-Methoxy-3-pyridin-4-yl-quinoline is unlikely to exhibit significant off-target EGF-RTK inhibition.

Kinase Selectivity PDGFR EGFR

Recommended Research Applications for 6-Methoxy-3-pyridin-4-yl-quinoline


In Vitro PDGF Receptor Signaling Studies

Given its established activity as a PDGF-RTK inhibitor with an IC50 of 400 nM [1], 6-Methoxy-3-pyridin-4-yl-quinoline is suitable for use as a tool compound to probe PDGFR-mediated signaling pathways in cell culture. Its potency provides a measurable effect at sub-micromolar concentrations, and its inferred selectivity over EGF-RTK [2] reduces the complexity of interpreting results in systems where both receptors may be present. Researchers can use this compound to validate PDGFR-dependent phenotypes or to benchmark the potency of new chemical entities in PDGFR inhibition assays.

Lead Optimization and SAR Studies for PDGFR Inhibitors

The clear SAR surrounding the 6-methoxy group makes this compound a valuable benchmark in medicinal chemistry campaigns targeting PDGFR. The 3.75-fold potency increase over the des-methoxy analog [1] provides a quantifiable starting point for further structural modifications. Chemists can use 6-Methoxy-3-pyridin-4-yl-quinoline as a reference to assess the impact of additional substituents or core modifications on PDGFR inhibitory activity, with the goal of optimizing potency, selectivity, or pharmacokinetic properties.

Comparative Pharmacology of Quinoline-Based Kinase Inhibitors

For groups investigating the pharmacology of heterocyclic kinase inhibitors, this compound serves as a defined and quantifiably distinct member of the 3-substituted quinoline class [1]. Its procurement enables direct, head-to-head comparisons with other analogs (e.g., the 7-methoxy or dimethoxy variants) to build a more complete picture of how specific substitutions on the quinoline core influence target engagement, cellular activity, and downstream signaling. This comparative approach is essential for developing robust pharmacophore models and understanding the structural basis of inhibitor binding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methoxy-3-pyridin-4-yl-quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.